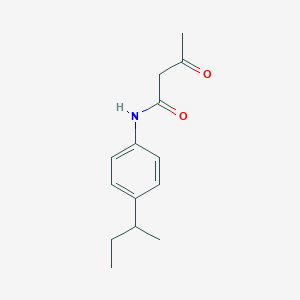

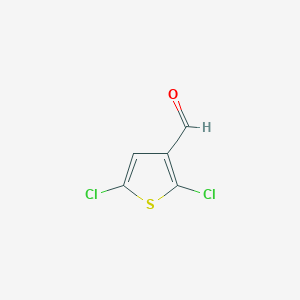

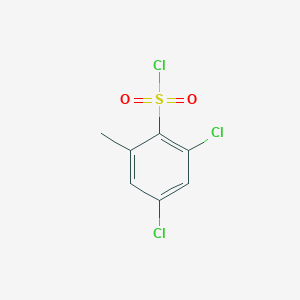

![molecular formula C19H24N2O B1351314 N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine CAS No. 418779-31-4](/img/structure/B1351314.png)

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine” is a compound that belongs to the class of organic compounds known as carbazoles1. These are compounds containing a three-ring system with a pyrrole ring fused on either side to a benzene ring1. The compound has a molecular weight of 380.922.

Synthesis Analysis

The synthesis of carbazole derivatives, including “N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine”, has been a topic of interest in the scientific community34. Carbazole can be easily functionalized at the N-position and then covalently linked with other monomers3.

Molecular Structure Analysis

The molecular structure of “N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine” has been confirmed by various spectral analyses25. The InChI code for this compound is 1S/C23H24N2O.ClH/c1-3-25-21-10-6-5-9-19 (21)20-14-17 (12-13-22 (20)25)15-24-16-18-8-4-7-11-23 (18)26-2;/h4-14,24H,3,15-16H2,1-2H3;1H2.

Chemical Reactions Analysis

Carbazole-based compounds, including “N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine”, are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability3. They have been used in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors3.

Physical And Chemical Properties Analysis

“N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine” is a solid compound2. It should be stored in an inert atmosphere, under -20°C2. Its purity is 98%2.Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of carbazole derivatives, including N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine, typically involves reactions of 9-ethyl-9H-carbazole with other chemical agents to create compounds with varied potential applications. For example, Asiri, Khan, and Rasul (2010) synthesized a derivative by reacting 9-ethyl-9H-carbazole-3-carbaldehyde with 5-amino-3,4-dimethylisoxazole, confirming the structure through elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis (Asiri, Khan, & Rasul, 2010). Such synthetic methodologies provide a basis for exploring the chemical and physical properties of carbazole derivatives, contributing to the development of materials with specific desired functions.

Biological Applications

Carbazole derivatives have been explored for their biological activities, including antimicrobial and antitumor properties. Verma, Awasthi, and Jain (2022) synthesized a novel series of carbazole conjugates and characterized their structures, highlighting their potential for biological applications (Verma, Awasthi, & Jain, 2022). Similarly, Sharma, Kumar, and Pathak (2014) evaluated the antibacterial, antifungal, and anticancer activities of novel 5-((9H-carbazol-9-yl)methyl)-N-((substituted phenyl)(piperazin-1-yl)methyl)-1,3,4-oxadiazol-2-amine derivatives, finding significant activity in some compounds (Sharma, Kumar, & Pathak, 2014).

Chemical Sensors and Material Science

Carbazole-based compounds have also been applied in the development of chemical sensors and materials science. Gao et al. (2019) designed and synthesized a Schiff-base for the selective and sensitive detection of Al3+, demonstrating its application in cell imaging (Gao et al., 2019). This highlights the versatility of carbazole derivatives in creating sensors for environmental monitoring and biomedical research.

Safety And Hazards

The compound has been classified with the GHS07 pictogram, and the signal word is "Warning"2. The hazard statements include H302, H315, H319, and H3352. Precautionary statements include P261 and P305+P351+P3382.

Orientations Futures

Carbazole-based compounds, including “N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine”, have a wide range of applications and continue to be a topic of interest in scientific research3. Their suitability in various applications such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors, suggests a promising future direction3.

Propriétés

IUPAC Name |

N-[(9-ethylcarbazol-3-yl)methyl]-1-methoxypropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-4-21-18-8-6-5-7-16(18)17-11-15(9-10-19(17)21)12-20-14(2)13-22-3/h5-11,14,20H,4,12-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHWYVUJHXFKLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)CNC(C)COC)C3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40386052 |

Source

|

| Record name | STK232820 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine | |

CAS RN |

418779-31-4 |

Source

|

| Record name | STK232820 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

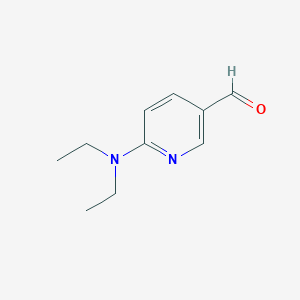

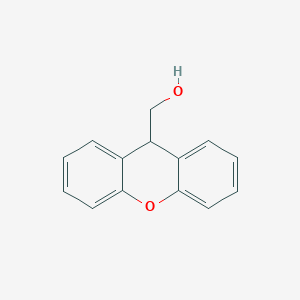

![[6-(Diethylamino)-3-pyridinyl]methanol](/img/structure/B1351233.png)

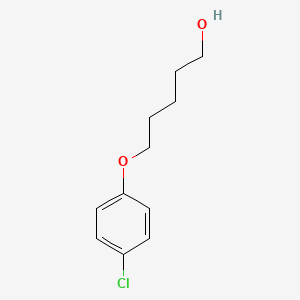

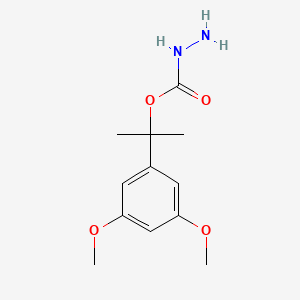

![2-(4-Bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B1351241.png)

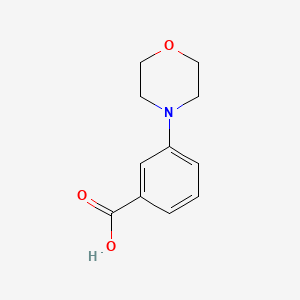

![[(2R,3S,4R,5S,6S)-3,4,5-triacetyloxy-6-(2H-tetrazol-5-yl)oxan-2-yl]methyl acetate](/img/structure/B1351257.png)